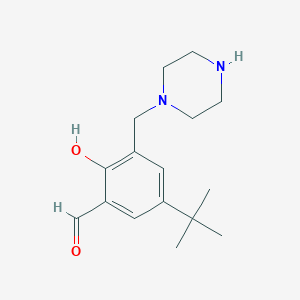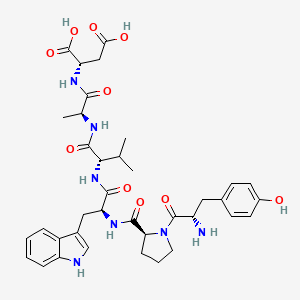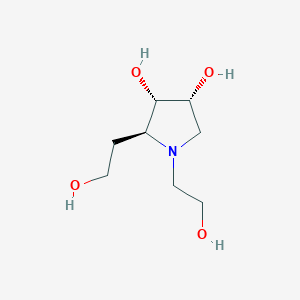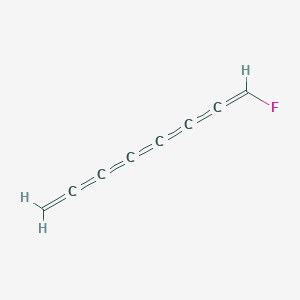![molecular formula C29H29N3 B14194031 2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) CAS No. 919295-51-5](/img/structure/B14194031.png)
2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two pyrrole rings connected by phenylmethylene bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) can be achieved through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with benzylamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridges that link the pyrrole rings .
Another method involves the use of 2,5-dimethoxytetrahydrofuran and aniline derivatives in the presence of a catalytic amount of bismuth nitrate pentahydrate. This reaction is typically carried out under ultrasonic conditions to enhance the yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can significantly improve the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated or sulfonylated pyrrole derivatives
Applications De Recherche Scientifique
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole): Similar structure but with thiophene rings instead of phenyl rings.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: Contains pyrrole-2,5-dione units linked by methylenedi-phenylene bridges.
Uniqueness
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is unique due to its specific arrangement of pyrrole rings and phenylmethylene bridges, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
919295-51-5 |
|---|---|
Formule moléculaire |
C29H29N3 |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
1-methyl-2,5-bis[(1-methylpyrrol-2-yl)-phenylmethyl]pyrrole |
InChI |
InChI=1S/C29H29N3/c1-30-20-10-16-24(30)28(22-12-6-4-7-13-22)26-18-19-27(32(26)3)29(23-14-8-5-9-15-23)25-17-11-21-31(25)2/h4-21,28-29H,1-3H3 |
Clé InChI |
UVZMEJNJNMSOOA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(C2=CC=CC=C2)C3=CC=C(N3C)C(C4=CC=CC=C4)C5=CC=CN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)

![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)


![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)




![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)

